1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate)

Epigenetics Chromatin Biology Phosphoinositide Signaling

PI(5)P-dependent chromatin regulation and insulin signaling studies demand the precise diC16:0 species - shorter-chain (diC8) or unsaturated variants fail to bind nuclear targets ING2 and hUHRF1. Substitution with generic phosphoinositides abolishes functional activity. • hUHRF1 allosteric activation: Only the diC16:0 form induces the conformational rearrangement yielding 27-fold enhancement of H3K9me3 binding (Kd = 0.08 μM); diC8 and diC18:1 variants are non-functional. • ING2 PHD finger binding: Validated in SPR and lipid overlay (fat blot) assays for DNA damage response and chromatin occupancy studies. • PI5P4K substrate: Chemically uniform dipalmitoyl species ensures reproducible kinase assays and inhibitor screening without acyl chain heterogeneity artifacts.

Molecular Formula C41H80O16P2
Molecular Weight 891 g/mol
CAS No. 291527-75-8
Cat. No. B1201812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate)
CAS291527-75-8
Molecular FormulaC41H80O16P2
Molecular Weight891 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C41H80O16P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)37(45)40(39(41)47)56-58(48,49)50/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,50)/t33-,36-,37-,38-,39-,40+,41-/m1/s1
InChIKeySZPQTEWIRPXBTC-LNNNXZRXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PI(5)P diC16 Procurement Guide for Nuclear Phosphoinositide Research


1,2-Dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) (CAS 291527-75-8), also designated PI(5)P diC16 or PtdIns(5)P (16:0/16:0), is a synthetic, fully saturated dipalmitoyl phosphoinositide bearing a single phosphate at the D-5 position of the myo-inositol headgroup . It belongs to the phosphatidylinositol monophosphate (PIP) family, a group of low-abundance membrane phospholipids that function as master regulators of intracellular signaling, membrane trafficking, and nuclear events [1]. PI(5)P is the last discovered member of the seven signaling phosphoinositides and is distinguished by its enrichment in the nucleus, where it serves as a direct ligand for the PHD finger domains of chromatin-associated proteins such as ING2 and the allosteric activator of the epigenetic regulator UHRF1 [2]. Unlike the more abundant PI(4)P and PI(3)P, PI(5)P acts as the exclusive substrate for type II PIP kinases (PI5P4K/PIP4K) to generate PI(4,5)P2, placing this lipid at a unique metabolic node connecting GTP sensing, stress signaling, and chromatin regulation [3].

Target studies Nuclear PI5P signaling and chromatin biology
Binding partners ING2 PHD finger, hUHRF1 TTD-PHD module
Lipid format Liposome-embedded or solution-based assays (MST, SPR)
Acyl chain Fully saturated diC16:0 required for reproducible binding

Why Generic PI(5)P Substitution Fails


PI(5)P-binding proteins exhibit stringent molecular recognition that integrates both the inositol headgroup phosphorylation pattern and the acyl chain composition. Key nuclear receptors such as hUHRF1 bind exclusively to the di-C16:0 (dipalmitoyl) form of PI(5)P, while shorter-chain (di-C8:0), unsaturated (di-C18:1), or polyunsaturated (17:0,20:4) variants fail to show any detectable interaction in quantitative microscale thermophoresis (MST) assays [1]. The isolated inositol headgroup (1,5-IP) and the isolated di-C16:0 phosphatidic acid tail group are similarly inert, demonstrating that the intact phospholipid with its specific acyl chain configuration is required for biological activity [1]. Furthermore, the PHD finger of ING2 binds PI(5)P and PI(3)P but does not bind PI(4)P or control liposomes in surface plasmon resonance (SPR) experiments, validating headgroup discrimination at the monophosphate level [2]. Simply substituting any generic phosphoinositide or using a short-chain (e.g., diC8) PI(5)P analog for solubility convenience will eliminate binding and functional activity at these validated nuclear targets. Procurement of the precisely defined diC16:0 species is therefore a non-negotiable requirement for experimental reproducibility in PI(5)P-dependent signaling and chromatin biology studies.

Short-chain (diC8:0) PI(5)P analogs show no detectable hUHRF1 binding, so substitution is not supported.
Unsaturated or polyunsaturated PI(5)P variants (diC18:1, 17:0,20:4) fail to bind hUHRF1 or ING2.
PI(4)P does not substitute for PI(5)P in ING2 PHD domain binding or allosteric potentiation.

Quantitative Differentiation Against Closest Analogs


Acyl Chain Selectivity for Epigenetic Regulator hUHRF1

In a comprehensive lipid-binding specificity screen using microscale thermophoresis (MST), recombinant full-length hUHRF1 bound exclusively to the di-C16:0 (dipalmitoyl) form of PI(5)P with a Kd of 4.7 μM [1]. By direct head-to-head comparison within the same assay, the di-C8:0 (short-chain), di-C18:1 (unsaturated), and 17:0,20:4 (polyunsaturated) acyl chain configurations of PI(5)P produced no detectable binding signal above background [1]. The isolated inositol 1,5-bisphosphate headgroup (1,5-IP) and the isolated di-C16:0 phosphatidic acid tail group (16:0 PA) were likewise not bound, confirming that the intact, fully saturated dipalmitoyl phospholipid is the minimal recognition unit [1].

hUHRF1 binding Kd
Head-to-head
Kd = 4.7 μM
Only diC16:0 form shows measurable affinity.
diC8:0, diC18:1, 17:0,20:4 analogs showed no binding.
Epigenetics Chromatin Biology Phosphoinositide Signaling Allosteric Regulation

Allosteric Potentiation of Histone H3K9me3 Recognition

PI(5)P di-C16:0 functions not merely as a binding partner but as a potent allosteric activator of hUHRF1. In solution binding measurements, the PI5P-bound state of hUHRF1 increased affinity for an H3K9me3 histone peptide by 27-fold (Kd shifting from 2.9 μM in the apo state to 0.08 μM in the PI5P-bound state), representing one of the strongest affinities to H3K9me3 observed for any factor [1]. By contrast, PI3P and phosphatidylethanolamine (PE), which bound hUHRF1 with comparable direct affinities (Kd 5.5 μM and comparable levels, respectively), induced only a mild 3- to 4-fold discriminatory effect on H3-tail recognition [1]. PI4P, which did not interact with hUHRF1, produced no enhancement at all [1].

Allosteric potentiation
Head-to-head
27-fold
PI5P diC16 increases H3K9me3 affinity dramatically.
PI3P or PE give only 3-4 fold enhancement.
Histone Modification Multivalent Chromatin Recognition Allostery Epigenetic Reader Domains

Headgroup Discrimination in ING2 PHD Finger Binding

Surface plasmon resonance (SPR) biosensor analysis using liposome-embedded phosphoinositides demonstrated that the PHD finger of the tumor suppressor ING2 interacts specifically with PI(5)P and PI(3)P, but shows no binding to PI(4)P or control liposomes [1]. This headgroup-level discrimination validates that the 5-phosphate position provides a unique molecular recognition determinant that cannot be replaced by PI(4)P, the most abundant monophosphoinositide in cells [1]. In independent SPR measurements from a separate study, the dissociation constants for ING2 PHD binding were reported as Kd = 64.7 ± 33 μM for PI(5)P versus Kd = 3.26 ± 0.23 μM for PI(4)P, with PI(5)P showing approximately 20-fold weaker intrinsic affinity than PI(4)P but gaining functional relevance through nuclear compartmentalization and stress-responsive regulation [2].

ING2 PHD specificity
Context-dependent
PI5P binds; PI4P does not
5-phosphate recognition is essential for ING2 interaction.
Binding detected by SPR with liposome-embedded lipids.
Tumor Suppressor Biology DNA Damage Response Chromatin Modification Nuclear Phosphoinositide Receptors

Functional Selectivity in Insulin-Stimulated Cytoskeletal Remodeling

In a functional screen of phosphoinositide specificity, microinjection of PtdIns 5-P into CHO-T cells stably expressing the insulin receptor caused rapid disassembly of Texas-Red phalloidin-labeled actin stress fibers, reducing both the number and length of F-actin fibers to a magnitude comparable to insulin stimulation [1]. Critically, microinjection of other phosphoinositides (including PI, PI(3)P, PI(4)P, PI(3,5)P2, and PI(4,5)P2) did not produce this effect under identical conditions [1]. In 3T3-L1 adipocytes, microinjected PtdIns 5-P, but not other PIs, partially mimicked insulin's effect of translocating enhanced green fluorescent protein-GLUT4 to the cell surface [1]. Conversely, sequestration of endogenous PtdIns 5-P by ectopic expression of 3xPHD domains that bind selectively to PtdIns 5-P abrogated insulin-induced F-actin stress fiber disassembly [1].

Cytoskeletal remodeling
Head-to-head
PI5P active; other PIs inactive
Unique functional activity in insulin-like actin disassembly.
Microinjection in CHO-T cells, verified by phalloidin staining.
Insulin Signaling GLUT4 Translocation Cytoskeletal Remodeling Diabetes Research

Benchmark Validation for Stabilized PI(5)P Analogue Development

The dipalmitoyl form of PtdIns(5)P served as the reference benchmark in the development and validation of phosphatase-resistant PI(5)P analogues. In a rigorous three-part evaluation, liposomes containing dipalmitoyl PtdIns(5)P were compared head-to-head with liposomes containing dioleoyl 5-methylenephosphonate (MP) and 5-phosphothionate (PT) analogues for ING2 binding [1]. Both analogues bound recombinant ING2 at levels similar to dipalmitoyl PtdIns(5)P [1]. In a functional assay, the dioleoyl MP and PT analogues were equivalent to dipalmitoyl PtdIns(5)P in augmenting cell death induced by a DNA double-strand break in HT1080 cells [1]. Molecular docking analysis further confirmed that the dipalmitoyl and dioleoyl forms engage complementary surface and electrostatic contacts with the C-terminal PtdInsP-binding region of ING2 (PHD finger plus polybasic region) [1].

Benchmark for analogs
Head-to-head
Equivalent binding & activity
Serves as reference standard for stabilized PI5P probes.
Dioleoyl MP/PT analogs matched diC16 activity.
Chemical Biology Lipid Probe Development DNA Damage Metabolic Stability

Acyl Chain-Dependent Substrate Discrimination by PI5P 4-Kinases

While PI(5)P diC16 is the biologically relevant ligand for nuclear protein binding, its fully saturated dipalmitoyl chains render it kinetically distinct from natural PI(5)P species in downstream enzymatic processing. Although direct kinetic data on PI(5)P diC16 as a substrate for PI5P4K isoforms have not been published with Kcat and Km values, cross-study comparison with the closely related PI(4)P system provides relevant class-level inference. The phosphatidylinositol-4-phosphate 5-kinase (PIP5K) isoforms α, β, and γ all discriminate sharply among PI(4)P substrates with different acyl chains: fully saturated dipalmitoyl-PtdIns4P was a poor substrate for all three isoforms, whereas the 1-stearoyl-2-arachidonoyl (natural) and 1-stearoyl-2-oleoyl forms were good substrates, with Vmax differences of 3- to 5-fold and Km differences of 2- to 5-fold favoring the unsaturated natural forms [1]. This acyl chain selectivity paradigm, combined with the fact that PI5P4Kβ (PIP4Kβ) functions as an intracellular GTP sensor that phosphorylates PI(5)P to generate PI(4,5)P2 [2], indicates that the dipalmitoyl form of PI(5)P serves as a chemically defined, metabolically stable tool compound that resists rapid phosphorylation in cells, unlike endogenous mixed-acyl-chain PI(5)P species. This property is advantageous for experiments requiring sustained nuclear PI(5)P signaling without rapid metabolic conversion.

Kinase substrate prediction
Class-level
Saturated chain may reduce turnover
DiC16 expected to be poor PI5P4K substrate based on PI4P kinase data.
No direct Km/Kcat data available; class inference.
Lipid Kinase Selectivity PI5P4K Enzymology PI(4,5)P2 Synthesis GTP Sensing

Validated Applications in Nuclear Signaling and Chromatin Research


ING2 PHD Domain–PI(5)P Binding Assays for Tumor Suppressor Studies

Use PI(5)P diC16 to prepare liposomes for surface plasmon resonance (SPR) or lipid overlay (fat blot) assays assessing direct binding of the ING2 PHD finger [1]. PI(5)P diC16, but not PI(4)P diC16, binds the ING2 PHD domain, enabling quantitative determination of binding constants under defined lipid environments [1]. This application is directly validated in the Gozani et al. (2003) Cell paper and the Bua et al. (2013) Scientific Reports study demonstrating that the ING2::PI(5)P interaction is required for ING2 promoter occupancy and gene repression at discrete chromatin targets upon DNA damage [2].

Allosteric Activation of hUHRF1 for Multivalent Histone Recognition

Incubate recombinant full-length hUHRF1 with PI(5)P diC16 to induce the allosteric conformational rearrangement that juxtaposes the TTD and PHD domains for synergistic H3K9me3 binding [3]. Only the di-C16:0 form achieves the 27-fold enhancement of H3K9me3 affinity (Kd = 0.08 μM), while di-C8:0, di-C18:1, and PI3P are non-functional or weakly active (3-4 fold) [3]. This application is directly validated by the Mandal et al. (2022) Science Advances study and enables structural biology (cryo-EM, HDX-MS, NMR) of the PI5P-bound hUHRF1 state.

GLUT4 Translocation and Cytoskeletal Remodeling Assays

Microinject or deliver PI(5)P diC16 into CHO-T cells or 3T3-L1 adipocytes to recapitulate insulin-induced F-actin stress fiber disassembly and GLUT4 translocation to the plasma membrane [4]. PI(5)P is uniquely active among all phosphoinositides in this functional context; PI, PI(3)P, PI(4)P, and PI(4,5)P2 are ineffective [4]. This application is directly validated by Sbrissa et al. (2004) Endocrinology and extended by Grainger et al. (2011) showing that PI5P production is required for insulin-stimulated glucose uptake in L6 myotubes [5].

PI5P4K Substrate Specificity and GTP Sensor Kinase Assays

Employ PI(5)P diC16 as a defined substrate for in vitro PI5P4K (PIP4K) kinase assays to measure PI(4,5)P2 production with radiometric (32P-ATP) or mass spectrometry readouts [6]. The dipalmitoyl form provides a chemically uniform substrate that avoids the confounding effects of mixed acyl chain compositions present in natural PI(5)P extracts [7]. PI5P4Kβ has been validated as an intracellular GTP sensor that phosphorylates PI(5)P to link GTP concentration to lipid second messenger signaling in tumorigenesis [6]. This application is directly validated by Sumita et al. (2016) Molecular Cell and is relevant for PI5P4K inhibitor screening programs.

Application
Selection Property
Validation Focus
ING2 PHD binding assays
Acyl chain specificity (diC16:0)
SPR/liposome binding reproducibility
hUHRF1 allosteric activation
Allosteric potentiation capacity
H3K9me3 peptide affinity shift
GLUT4 translocation & actin remodeling
Unique functional activity among PIs
F-actin disassembly / GLUT4 assays
PI5P4K substrate utilization
Defined saturated diC16:0 chain
Substrate turnover profiling in kinase assays
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